2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a chloro and methyl group attached to the phenyl ring, which is further connected to an isoindole dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3-chloro-2-methylbenzoic acid with phthalic anhydride in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to facilitate the formation of the isoindole dione structure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The isoindole dione structure can be reduced to form isoindoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and nucleophiles like amines are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of substituted isoindole derivatives.
Oxidation Reactions: Formation of oxidized isoindole derivatives with additional functional groups.
Reduction Reactions: Formation of isoindoline derivatives.
Scientific Research Applications
2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The chloro and methyl groups on the phenyl ring contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(3-chloro-2-methylphenyl)-1H-isoindoline: Similar structure but lacks the dione functionality.
3-chloro-2-methylbenzoic acid: Precursor in the synthesis of the target compound.
Phthalic anhydride: Another precursor used in the synthesis.
Properties
IUPAC Name |
2-(3-chloro-2-methylphenyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c1-9-12(16)7-4-8-13(9)17-14(18)10-5-2-3-6-11(10)15(17)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPXPYBFWKCJDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968514 |
Source
|
Record name | 2-(3-Chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5375-50-8 |
Source
|
Record name | 2-(3-Chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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